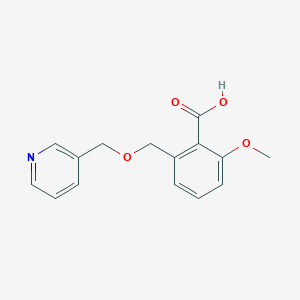

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (OCH3) and a pyridin-3-ylmethoxymethyl group attached to the benzene ring .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

- 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid: This compound's structure was studied via single-crystal X-ray diffraction, highlighting its nearly planar configuration and inclination angles between different pyridinylmethoxy groups. These findings have implications for the understanding of molecular interactions and crystal formation in similar compounds (Lin & Zhang, 2012).

Coordination Polymers and Photophysical Properties

- Lanthanide-based Coordination Polymers: The study of derivatives of 3,5-dihydroxy benzoic acid, which are structurally similar to the subject compound, led to the synthesis of new lanthanide coordination compounds. These complexes have notable photophysical properties, including bright luminescence, which can be valuable for materials science and optical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Enzyme Inhibition and Medicinal Chemistry

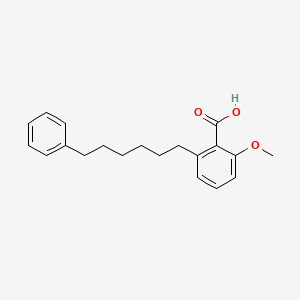

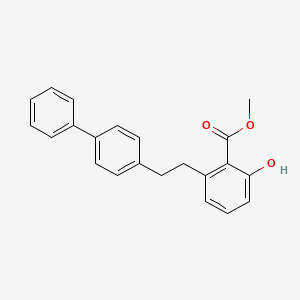

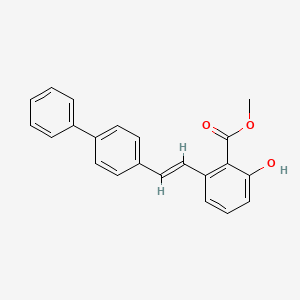

- Inhibition of 5-Lipoxygenase-Activating Protein: Compounds structurally related to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid have been used in the development of potent inhibitors for leukotriene synthesis, showing significant promise in pharmacology and medicinal chemistry. Such inhibitors are valuable in treating inflammatory and respiratory conditions (Hutchinson et al., 2009).

Ligand Binding in Cytochrome P450

- Biophysical Techniques in Cytochrome P450: Substituted benzoic acids, akin to the compound , have been employed to study binding modes in cytochrome P450 monooxygenases. This research aids in understanding how such compounds interact with enzymes, influencing catalytic cycles and drug design (Podgorski et al., 2020).

Eigenschaften

IUPAC Name |

2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)